![molecular formula C16H14FN3O2S B2412437 4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 1021073-97-1](/img/structure/B2412437.png)
4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Description
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which is a class of compounds that “4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” belongs to, has been discussed in detail in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” are not specifically mentioned in the search results .Scientific Research Applications
Antinociceptive and Anti-inflammatory Applications
- A study synthesized derivatives of thiazolo[3,2-a]pyrimidine and found significant antinociceptive and anti-inflammatory activities, suggesting potential medical applications for pain and inflammation management (Alam, Khan, Siddiqui & Ahsan, 2010).
- Another research synthesized and evaluated thiazolopyrimidine derivatives, demonstrating significant antinociceptive and anti-inflammatory properties, further supporting its potential in pain and inflammation treatment (Selvam, Karthik, Palanirajan & Ali, 2012).
Antimicrobial Activity
- A study focused on synthesizing fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial activity against various bacterial and fungal strains, indicating its potential in treating infections (Desai, Rajpara & Joshi, 2013).
- Research on the synthesis of novel 4(3H)-quinazolinones and thiazolidinone motifs, containing fluorine, demonstrated significant antimicrobial potency, suggesting its application in antimicrobial therapies (Desai, Vaghani & Shihora, 2013).
Antiproliferative Activity in Cancer Research
- A study reported the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines, implying potential uses in cancer research (Nagaraju, Reddy, Padmaja & Ugale, 2020).
PET Imaging in Neuropsychiatric Disorders
- Research involved synthesizing a radioligand based on thiazolopyrimidine for PET imaging of brain metabotropic glutamate receptor 1, indicating its use in imaging for neuropsychiatric disorders (Xu, Zanotti-Fregonara, Zoghbi, Gladding, Woock, Innis & Pike, 2013).
Crystallographic Analysis
- A crystallographic study of a compound structurally related to 4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide revealed insights into molecular conformations and interactions, useful for understanding its chemical properties (Krishnamurthy, Nagarajaiah & Begum, 2014).
Synthesis and QSAR Analysis
- A study conducted QSAR analysis on oxazolo/thiazolo pyrimidine derivatives, providing insights into their anti-inflammatory potential and helping in the design of new therapeutic agents (Sawant, Bansode & Wadekar, 2012).
properties
IUPAC Name |
4-fluoro-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-8-13(19-14(21)11-4-6-12(17)7-5-11)15(22)20-9(2)10(3)23-16(20)18-8/h4-7H,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZYVFTVNHASAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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